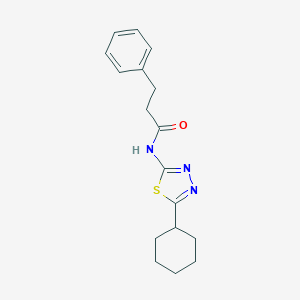![molecular formula C23H33N3O2 B216315 5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DMCM and is a potent ligand for the GABA-A receptor.
作用機序
DMCM acts as a positive allosteric modulator of the GABA-A receptor. The compound enhances the binding of GABA to the receptor, resulting in an increase in GABAergic neurotransmission. The increased GABAergic neurotransmission results in the anxiolytic, anticonvulsant, and sedative effects of DMCM.
Biochemical and Physiological Effects:
DMCM has been shown to have significant biochemical and physiological effects. The compound has been found to increase the activity of GABAergic neurons in the brain, resulting in a decrease in neuronal excitability. DMCM has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
実験室実験の利点と制限
The advantages of using DMCM in lab experiments include its potent and selective binding to the GABA-A receptor, its well-defined mechanism of action, and its ability to produce consistent results. The limitations of using DMCM in lab experiments include its potential toxicity and the need for caution when handling the compound.
将来の方向性
There are several future directions for research on DMCM. One direction is to investigate the potential of DMCM as an antiepileptic drug. Another direction is to study the effects of DMCM on different subtypes of the GABA-A receptor. Additionally, research could focus on the development of new compounds based on the structure of DMCM that may have improved therapeutic properties.
Conclusion:
In conclusion, DMCM is a chemical compound that has significant potential for therapeutic applications. The compound has been extensively studied for its anxiolytic, anticonvulsant, and sedative effects. DMCM acts as a positive allosteric modulator of the GABA-A receptor, resulting in an increase in GABAergic neurotransmission. DMCM has advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成法
The synthesis method of DMCM involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 1-(2-phenylethyl)piperazine in the presence of formaldehyde and ammonium acetate. The reaction results in the formation of DMCM in high yield and purity. The synthesis method of DMCM has been optimized to produce large quantities of the compound for scientific research purposes.
科学的研究の応用
DMCM has been extensively studied for its potential therapeutic applications. The compound has been found to have anxiolytic, anticonvulsant, and sedative effects. DMCM has also been shown to have potential as an antiepileptic drug. The compound has been tested in animal models and has shown promising results in reducing seizure activity.
特性
製品名 |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
|---|---|
分子式 |
C23H33N3O2 |
分子量 |
383.5 g/mol |
IUPAC名 |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C23H33N3O2/c1-23(2)16-21(27)20(22(28)17-23)18-24-9-11-26-14-12-25(13-15-26)10-8-19-6-4-3-5-7-19/h3-7,18,24H,8-17H2,1-2H3 |
InChIキー |
GNGXQWPBXFAYPW-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
正規SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)